molecular formula C10H8N2O3 B1361620 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole CAS No. 31699-02-2

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole

Cat. No.: B1361620
CAS No.: 31699-02-2
M. Wt: 204.18 g/mol
InChI Key: KGVYXYUOGFKYDQ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The compound also has a nitrophenyl group and a methyl group attached to the oxazole ring .


Synthesis Analysis

While the specific synthesis of “this compound” is not available, oxazole rings can generally be synthesized through cyclodehydration reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely show conjugation between the oxazole ring and the nitrophenyl group, which could have implications for the compound’s chemical reactivity .


Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the nitro group might make the phenyl ring more susceptible to electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the specific functional groups present. For instance, the presence of the nitro group could make the compound more polar .

Scientific Research Applications

Structural Analysis and Molecular Design

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole and its derivatives have been studied for their crystal structures and molecular design. The structural analysis of certain aminodienes containing an oxazole fragment, including structures related to this compound, has provided insights into their molecular geometry, revealing features like intramolecular hydrogen bonds (Rybakov et al., 2002).

Synthesis and Chemical Transformations

The compound has been a focal point in the synthesis of various heterocyclic compounds. Studies have shown the synthesis of 2,4,5-Trisubstituted Oxazoles from alpha-methylene ketones, a process involving this compound derivatives (Xiao-hua Cai et al., 2005). Furthermore, the compound has been used in the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones (Sedlák et al., 2005).

Immunomodulatory Properties

Some derivatives of this compound have been synthesized and assessed for their immunomodulatory properties. Specific derivatives have shown potential as potent immunomodulators, indicating the biomedical significance of the compound and its derivatives (Mesaik et al., 2004).

Antimicrobial and Antitubercular Activities

Derivatives of this compound have been explored for their antimicrobial and antitubercular activities. Compounds synthesized from it have shown activity against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014).

Fluorescence Sensing and Optical Properties

The compound has also been involved in studies related to fluorescence sensing and optical properties. It has been used in the synthesis of exclusive fluorescence sensors for nitro aromatic compounds, demonstrating high selectivity and sensitivity (Yan et al., 2017). Furthermore, fluorescent thiophenyl group containing oxazol-5-one fluorophores, including derivatives of this compound, have been synthesized, showing potential in applications like light-emitting diodes and photovoltaic materials (Urut et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many biologically active compounds containing an oxazole ring are used as inhibitors for various enzymes .

Safety and Hazards

The safety and hazards associated with “2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” would depend on various factors, including its reactivity and the specific functional groups present. Compounds containing a nitro group can be potentially explosive and might pose health risks .

Future Directions

The future directions for research on “2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” would likely depend on its potential applications. For instance, if the compound shows biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

2-methyl-5-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYXYUOGFKYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289933
Record name 2-methyl-5-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31699-02-2
Record name NSC65663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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